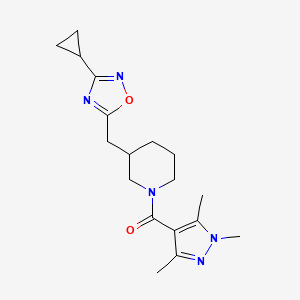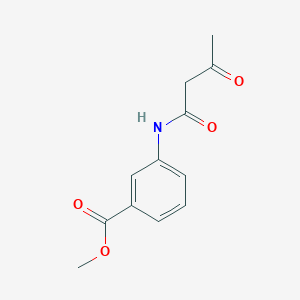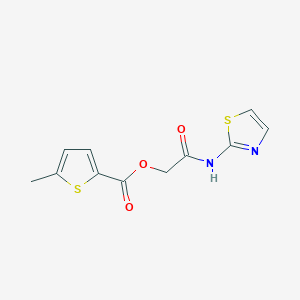
2-Oxo-2-(thiazol-2-ylamino)ethyl 5-methylthiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazoles and thiophenes are both important classes of heterocyclic compounds. Thiazoles contain a five-membered ring with one sulfur atom and one nitrogen atom . Thiophenes, on the other hand, contain a five-membered ring with one sulfur atom . These compounds have been reported to possess a wide range of therapeutic properties and have diverse applications in medicinal chemistry and material science .
Synthesis Analysis
Thiazoles can be synthesized through several methods, including the condensation reaction, Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . Similarly, thiophenes can be synthesized through various methods, including condensation of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazoles and thiophenes can undergo a variety of chemical reactions. For example, a new [2 + 2+1] cyclization of 3-(2-aryl-2-oxoethylidene)-2-oxindoles and two equivalents of α-thiocyanato ketones in the presence of potassium t-butoxide under microwave irradiation were disclosed to provide 2,3,5-trisubstituted thiophene derivatives .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C .Scientific Research Applications
Synthesis and Antibacterial Activity
One study focused on the synthesis of novel compounds with a structure similar to the target chemical, demonstrating moderate antimicrobial activity. These compounds, including variants like 4-(5-(Methylthio)-1,3,4-thiadiazol-2-ylamino)-2-oxo-2H-chromene-3-carbaldehyde, were characterized by their infrared (IR), nuclear magnetic resonance (NMR) spectral data, and elemental analysis, indicating a potential for antibacterial applications (Govori, Spahiu, & Haziri, 2014).
Chemical Transformations
Another area of research involves the chemical transformations of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-thiazole-5-carboxylate into derivatives with potential for further pharmacological investigation. This demonstrates the versatility of thiazole derivatives in synthesizing complex molecules with potential bioactivity (Albreht, Uršič, Svete, & Stanovnik, 2009).
Novel Synthetic Routes
Researchers have developed new synthetic routes to create chiral 2-aminoalkyloxazole-5-carboxylates from isoxazol-5(2H)-ones, showcasing innovative approaches to synthesizing potentially bioactive molecules with precise chirality control (Cox, Prager, Svensson, & Taylor, 2003).
Antiviral Activity
The design, synthesis, and biological evaluation of thiazoles targeting flavivirus envelope proteins highlight the antiviral potential of thiazole derivatives. This research indicates the role these compounds can play in developing treatments against flavivirus-related diseases (Mayhoub, Khaliq, Kuhn, & Cushman, 2011).
Antimicrobial Activities
A study on the synthesis of thiazoles and their fused derivatives with antimicrobial activities emphasizes the broad spectrum of biological activities exhibited by thiazole derivatives. These compounds were evaluated for their effectiveness against various bacterial and fungal strains, showcasing their potential as antimicrobial agents (Wardkhan, Youssef, Hamed, & Ouf, 2008).
Mechanism of Action
Target of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary depending on the specific compound and its structure.
Mode of Action
The mode of action of thiazole derivatives can also vary widely. For example, some thiazole derivatives have been found to inhibit certain enzymes, interact with various receptors, or interfere with DNA synthesis . The specific mode of action would depend on the specific targets of the compound.
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways depending on their specific targets and modes of action. For example, they might affect pathways related to inflammation, cell growth, or metabolic processes .
Result of Action
The molecular and cellular effects of thiazole derivatives can include changes in enzyme activity, alterations in cell signaling, and effects on cell growth or survival . The specific effects would depend on the compound’s targets and mode of action.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of thiazole derivatives .
Future Directions
Thiazoles and thiophenes continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiazole and thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
properties
IUPAC Name |
[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl] 5-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S2/c1-7-2-3-8(18-7)10(15)16-6-9(14)13-11-12-4-5-17-11/h2-5H,6H2,1H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNMLMFHFZUTFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)OCC(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 6-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2941819.png)

![N-(3,5-dimethylphenyl)-2-[1-(4-methylphenyl)-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide](/img/structure/B2941821.png)
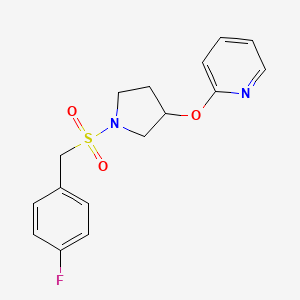
![Methyl 2-[2-[2-(3-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2941824.png)
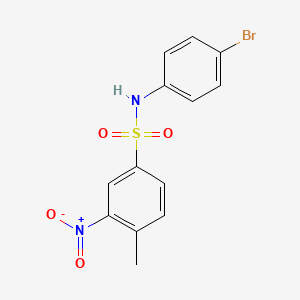
![4-[(E)-2-cyano-3-oxo-3-(prop-2-enylamino)prop-1-enyl]benzoic acid](/img/structure/B2941830.png)
![2-(4-Phenylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-(2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B2941831.png)
![8-butyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2941832.png)
